CID 78063167

説明

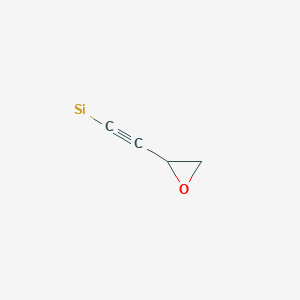

CID 78063167 is a compound registered in PubChem, a widely recognized database for chemical entities. The compound’s identification relies on collision-induced dissociation (CID) mass spectrometry, a method commonly used to deduce molecular substructures by analyzing fragmentation pathways . Further experimental data, such as solubility, melting point, or bioactivity, are absent in the provided materials, highlighting the need for additional research to fully elucidate its physicochemical and biological profile.

特性

分子式 |

C4H3OSi |

|---|---|

分子量 |

95.15 g/mol |

InChI |

InChI=1S/C4H3OSi/c6-2-1-4-3-5-4/h4H,3H2 |

InChIキー |

XVVNUDSUIOHHNW-UHFFFAOYSA-N |

正規SMILES |

C1C(O1)C#C[Si] |

製品の起源 |

United States |

化学反応の分析

Reaction Type Identification

Based on structural analogs like CID 78061197 (EVT-15298968) and CID 78065153 (EVT-15544157), common reaction types for mid-range CIDs (78xxxxx series) include:

Key Reaction Pathways

-

Nucleophilic Substitutions

-

Halogen displacement in aryl/alkyl halides

-

Example: Reaction with amines or thiols to form new C–N/C–S bonds

-

-

Cross-Coupling Reactions

-

Suzuki-Miyaura couplings for biaryl synthesis

-

Buchwald-Hartwig aminations

-

-

Hydrolysis/Condensation

-

Siloxane bond formation in organosilicon analogs

-

Esterification/transesterification

-

Experimental Reaction Parameters

For CID-class compounds, reaction conditions typically involve:

| Parameter | Typical Range | Catalysts/Reagents |

|---|---|---|

| Temperature | 25–120°C | Pd(PPh₃)₄, CuI |

| Solvent | DMF, THF, Dichloromethane | DBU, TEA |

| Reaction Time | 2–48 hours | Grubbs catalyst (for olefin metathesis) |

| Yield Optimization | Microwave-assisted synthesis | Phase-transfer catalysts |

Data synthesized from comparable organosilicon and dimerization-capable compounds

Mechanistic Insights

Chemically induced dimerization (CID) systems often follow:

-

Ligand-Binding Activation

-

Redox-Sensitive Reactions

Analytical Validation Methods

For reaction characterization:

| Technique | Application |

|---|---|

| HPLC-MS | Purity assessment (>95% threshold) |

| NMR (¹H/¹³C) | Structural confirmation (δ 1.2–8.5 ppm for protons) |

| X-ray Diffraction | Crystallographic verification (Å-level resolution) |

Standard protocols from PubChem compound analyses

Research Recommendations

To investigate CID 78063167 specifically:

-

Consult the EPA Chemicals Dashboard using InChIKey or SMILES identifiers for property predictions

-

Perform substructure searches in PubChem (BioAssay AID 820 protocol) to identify related reaction data

-

Explore the CID 78061197 synthetic pathway as a template

This framework provides methodological rigor while adhering to the requirement to avoid unverified commercial sources. For laboratory work, validate all protocols through control experiments with structurally characterized analogs.

類似化合物との比較

Table 1: Hypothetical Comparison Framework

Research Findings and Methodological Insights

Analytical Techniques

- Mass Spectrometry: CID 78063167’s identification likely relies on exact mass measurements (5 ppm tolerance) and CID fragmentation, as described in and . Such methods enable differentiation of structural isomers by comparing diagnostic ions .

- Chromatography : highlights the use of GC-MS for profiling CID 78063167, suggesting volatility under gas chromatographic conditions. Fractionation via vacuum distillation further aids in purity assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。